molecular formula C22H24ClFN2O B2947288 3-(3-chloro-4-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one CAS No. 1904067-61-3

3-(3-chloro-4-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Cat. No. B2947288
M. Wt: 386.9
InChI Key: AZBCHNMYJHULBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClFN2O and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis and characterization of various pharmaceutical and chemical structures. For example, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, including some with a 3-(4-chlorophenyl or 4-fluorophenyl) moiety, showing potential anti-inflammatory and analgesic properties (Farag et al., 2012). Similarly, Murthy et al. (2017) synthesized and characterized a compound including a 4-chloro-2-(3-fluorophenyl) moiety, investigating its reactivity and potential applications in non-linear optics (Murthy et al., 2017).

Pharmacological Potential

The compound's derivatives have been studied for their potential pharmacological activities. For instance, Linden et al. (2011) researched two 1,4-dihydropyridine derivatives, including a compound with a similar phenyl structure, which showed potential as calcium-channel antagonists (Linden et al., 2011).

Material Science Applications

In the field of material science, Tsuboyama et al. (2003) studied phosphorescent properties of cyclometalated iridium(III) complexes, which included structures analogous to the compound , for applications in organic light-emitting diodes (Tsuboyama et al., 2003).

Medicinal Chemistry and Drug Development

The compound and its derivatives have been explored in the context of medicinal chemistry. Peifer et al. (2007) synthesized a compound with a similar fluoro-phenyl structure for investigating its inhibition of MAPK, showing potential as a lead for selective p38alpha inhibitors in drug development (Peifer et al., 2007).

Antibacterial Applications

Kuramoto et al. (2003) designed a fluoroquinolone derivative, structurally related to the compound , demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O/c23-20-13-16(5-7-21(20)24)6-8-22(27)26-12-10-19(15-26)25-11-9-17-3-1-2-4-18(17)14-25/h1-5,7,13,19H,6,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCHNMYJHULBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

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